molecular formula C20H17N5O3S B14924522 1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924522
M. Wt: 407.4 g/mol
InChI Key: OWWAOTBWDUBJKY-UHFFFAOYSA-N
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Description

1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, a phenyl group, and a sulfamoylphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid with 4-aminobenzenesulfonamide under appropriate reaction conditions. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biological pathway it regulates. This inhibition can lead to various therapeutic effects, depending on the target enzyme and the biological context .

Comparison with Similar Compounds

1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

1-methyl-6-phenyl-N-(4-sulfamoylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N5O3S/c1-25-19-17(12-22-25)16(11-18(24-19)13-5-3-2-4-6-13)20(26)23-14-7-9-15(10-8-14)29(21,27)28/h2-12H,1H3,(H,23,26)(H2,21,27,28)

InChI Key

OWWAOTBWDUBJKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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